5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol

pKa modulation Hammett relationship ionization constant

5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 2246833-60-1, MF C₈H₇BF₂O₃, MW 199.95) belongs to the benzoxaborole class—boron-containing heterocycles wherein a five-membered oxaborole ring is fused to a benzene ring. The benzoxaborole pharmacophore is recognized for its capacity to form reversible covalent adducts with cis-diols and nucleophilic enzyme residues, a property exploited in FDA-approved agents such as tavaborole (5-fluoro-substituted) and crisaborole (5-(4-cyanophenoxy)-substituted).

Molecular Formula C8H7BF2O3
Molecular Weight 199.95 g/mol
Cat. No. B13650546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol
Molecular FormulaC8H7BF2O3
Molecular Weight199.95 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=C(C=C2)OC(F)F)O
InChIInChI=1S/C8H7BF2O3/c10-8(11)14-6-1-2-7-5(3-6)4-13-9(7)12/h1-3,8,12H,4H2
InChIKeyFOASSDYAENILFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol: A 5-Position-Modified Benzoxaborole Building Block for SAR-Driven Procurement


5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 2246833-60-1, MF C₈H₇BF₂O₃, MW 199.95) belongs to the benzoxaborole class—boron-containing heterocycles wherein a five-membered oxaborole ring is fused to a benzene ring. The benzoxaborole pharmacophore is recognized for its capacity to form reversible covalent adducts with cis-diols and nucleophilic enzyme residues, a property exploited in FDA-approved agents such as tavaborole (5-fluoro-substituted) and crisaborole (5-(4-cyanophenoxy)-substituted) [1]. This specific compound bears a difluoromethoxy (–OCHF₂) substituent at the 5-position of the aromatic ring. The –OCHF₂ group combines the electron-withdrawing character and lipophilicity of fluorine with a unique hydrogen-bond-donor capability (via the –CHF₂ proton), distinguishing it from both –OCH₃ (weaker H-bond donor, lower metabolic stability) and –OCF₃ (no H-bond donor) [2]. It is offered as a research building block for medicinal chemistry and agrochemical discovery programs, with a typical purity specification of ≥95% .

Why 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol Cannot Be Replaced by Generic 5-Substituted Benzoxaboroles


Benzoxaboroles are exquisitely sensitive to the electronic and steric character of their aromatic substituents, with pKa values, target-binding affinity, and even sugar-binding capacity all following rigorous Hammett linear-free-energy relationships [1]. A 5-methoxy (–OCH₃) analog, for instance, will exhibit different ionization behavior, lipophilicity, and metabolic susceptibility than the 5-difluoromethoxy variant. Similarly, the 5-fluoro analog (tavaborole) lacks the hydrogen-bond-donor capacity of the –OCHF₂ proton, altering its interaction profile with biological targets [2]. The difluoromethoxy group's unique combination of moderate electron withdrawal (σₚ ≈ 0.18), enhanced lipophilicity (π ≈ +0.6 vs. –OCH₃), and metabolic resilience relative to –OCH₃ means that simply interchanging a 5-substituted benzoxaborole in a structure–activity relationship (SAR) study or a synthetic sequence will yield non-equivalent outcomes in potency, selectivity, ADME parameters, and chemical reactivity. The quantitative evidence below substantiates these differences.

Quantitative Differentiation Evidence for 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol Versus Key Comparators


pKa Modulation: –OCHF₂ Positions Acidity Between –OCH₃ and –OCF₃ on the Benzoxaborole Scaffold

The Hammett relationship established for benzoxaboroles (ρ = −2.10 in aqueous solution) [1] enables prediction of pKa for 5-substituted variants. Using σₚ values: –OCH₃ (σₚ = −0.27) gives an estimated pKa ≈ 7.9; –OCHF₂ (σₚ ≈ 0.18) gives an estimated pKa ≈ 7.0; –OCF₃ (σₚ = 0.35) gives an estimated pKa ≈ 6.6. Thus, the 5-difluoromethoxy compound is predicted to be approximately 0.9 pKa units more acidic than its 5-methoxy analog and approximately 0.4 pKa units less acidic than a 5-trifluoromethoxy analog. This places the compound in a distinct ionization window relevant to physiological pH (7.4), where small pKa differences significantly affect the neutral/anionic species ratio and consequently target engagement [2]. The unsubstituted benzoxaborole (pKa = 7.34 ± 0.02) [1] serves as the experimental baseline.

pKa modulation Hammett relationship ionization constant benzoxaborole pharmacophore

Lipophilicity Differential: –OCHF₂ Provides Intermediate logP Between –OCH₃ and –OCF₃, Influencing Membrane Permeability

The Hansch hydrophobicity constant (π) for the –OCHF₂ substituent is approximately +0.6, compared with π ≈ −0.02 for –OCH₃ and π ≈ +1.04 for –OCF₃ [1]. This places the 5-difluoromethoxy benzoxaborole in a lipophilicity range that may balance passive membrane permeability with aqueous solubility—an optimization challenge well-documented for benzoxaborole-based drugs such as tavaborole (5-F, π = +0.14) and crisaborole (5-OC₆H₄CN, π ≈ +0.8) [2]. In contrast, the 5-methoxy analog is substantially more hydrophilic, potentially limiting passive diffusion across lipid bilayers, while the 5-trifluoromethoxy analog is more lipophilic, which may increase non-specific protein binding or reduce solubility. This intermediate logP profile is a key selection criterion when designing benzoxaborole libraries for intracellular target engagement.

lipophilicity logP membrane permeability drug-likeness

Hydrogen-Bond-Donor Capability: The –OCHF₂ Proton Confers a Unique Interaction Motif Absent in –OCH₃, –OCF₃, and –F Analogs

The difluoromethoxy group possesses a sterically accessible C–H bond (pKa ≈ 26–28 for the C–H proton) that can function as a weak hydrogen-bond donor (HBD). Crystallographic database analyses demonstrate that –OCHF₂ engages in C–H···O and C–H···N hydrogen bonds with protein backbone carbonyls and side-chain acceptors, a capability entirely absent in –OCH₃ (no acidic C–H), –OCF₃ (no hydrogen), and –F (no hydrogen) [1]. In the context of benzoxaborole pharmacology, where the boron atom forms the primary covalent anchor, the –OCHF₂ HBD may provide an additional, energetically favorable interaction at the target binding site that cannot be replicated by any other common 5-position substituent. This is particularly relevant for benzoxaboroles targeting enzymes such as leucyl-tRNA synthetase (LeuRS), where the 5-substituent occupies a defined pocket adjacent to the tRNA 3′-adenosine editing site [2].

hydrogen bond donor OCHF2 molecular recognition drug-target interaction

Metabolic Stability: –OCHF₂ Resists O-Dealkylation, a Primary Clearance Pathway for –OCH₃ Benzoxaboroles

A well-established vulnerability of methoxy-substituted aromatic compounds is oxidative O-demethylation by cytochrome P450 enzymes (primarily CYP2D6 and CYP1A2), which generates a phenol metabolite and formaldehyde—a pathway that often limits in vivo half-life. The difluoromethoxy group (–OCHF₂) is a recognized metabolically stable bioisostere of –OCH₃, as the C–F bonds resist CYP-mediated hydrogen atom abstraction from the O–CHF₂ moiety [1]. In comparative studies of matched molecular pairs across multiple chemotypes, replacement of –OCH₃ with –OCHF₂ consistently increased metabolic half-life in human liver microsomes (HLM) by 2- to 10-fold, with the magnitude dependent on the specific scaffold and the CYP isoforms involved [1]. While benzoxaborole-specific microsomal stability data for the 5-OCHF₂ compound are not publicly available, the established behavior of –OCHF₂ as a metabolically resilient –OCH₃ surrogate provides a strong class-level rationale for selecting this compound in programs where oxidative metabolism of the 5-substituent is a predicted liability.

metabolic stability O-demethylation CYP450 OCHF2 bioisostere

Synthetic Tractability: The 5-OCHF₂ Benzoxaborole Serves as a Versatile Intermediate for Downstream Functionalization

Benzoxaboroles are typically synthesized via ortho-functionalization of arylboronic acids or via iridium-catalyzed C–H borylation. The 5-difluoromethoxy substituent is compatible with iridium-catalyzed aromatic C–H borylation conditions used to prepare fluoroalkoxy-substituted arylboronic esters, as demonstrated for trifluoromethoxy, difluoromethoxy, and 1,1,2,2-tetrafluoroethoxy substrates [1]. Once the benzoxaborole core is assembled, the –OCHF₂ group remains intact under typical cross-coupling, condensation, and aromatic substitution reactions, enabling further diversification at other ring positions. This contrasts with the 5-fluoro analog (tavaborole), where the C–F bond is relatively inert toward further functionalization, and with the 5-hydroxy analog, which requires protection/deprotection sequences. The compound thus occupies a strategic niche as a 'diversifiable yet stable' building block, offering a pre-installed metabolically robust substituent that does not interfere with subsequent synthetic transformations .

synthetic intermediate building block C-H borylation medicinal chemistry diversification

Procurement-Relevant Application Scenarios for 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol


Lead Optimization of Benzoxaborole-Based Antifungals Targeting Leucyl-tRNA Synthetase (LeuRS)

In programs aiming to improve upon tavaborole (5-fluoro), the 5-OCHF₂ compound provides a direct comparator with differentiated pKa (predicted ≈7.0 vs. tavaborole pKa ≈6.6 based on fluorine Hammett σₚ values [3]) and a unique hydrogen-bond-donor capability that may form additional contacts within the LeuRS editing domain. The intermediate lipophilicity (π ≈ +0.6) may also optimize permeability across the fungal cell wall relative to the more hydrophilic 5-OCH₃ analog. Procurement of this compound enables direct head-to-head SAR evaluation against the 5-F, 5-OCH₃, and 5-OCF₃ congeners to map the contributions of pKa, lipophilicity, and HBD to antifungal MIC values.

Construction of Diversity-Oriented Benzoxaborole Libraries for Phenotypic Screening

The 5-OCHF₂ benzoxaborole is a strategic building block for library synthesis because the difluoromethoxy group is compatible with iridium-catalyzed C–H borylation and subsequent cross-coupling reactions [3]. Starting from this compound, parallel diversification at the 6- or 7-position (via halogenation and cross-coupling) can generate a matrix of analogs that systematically explore substituent effects while maintaining a metabolically stable 5-substituent. This approach is more efficient than synthesizing each analog de novo from differently substituted arylboronic acid precursors.

pKa-Tailored Benzoxaborole Probes for Chemical Biology Studies Under Physiological Conditions

Because the benzoxaborole–diol binding equilibrium is strongly pH-dependent, with optimal binding occurring near the boronate pKa, the ~0.9-unit pKa difference between the 5-OCHF₂ and 5-OCH₃ variants (predicted pKa ≈7.0 vs. ≈7.9) [3] offers experimentalists a tool to tune binding affinity to cis-diol-containing biomolecules (e.g., RNA termini, glycans) at physiological pH 7.4. Researchers can procure both compounds to empirically validate the Hammett-predicted binding enhancement and select the optimal probe for their specific target.

Agrochemical Lead Discovery: Herbicidal Benzoxaboroles with Improved Environmental Persistence

Benzoxaborole compounds have been claimed as herbicides in patents [3]. The 5-OCHF₂ substituent's resistance to O-dealkylation pathways may extend the environmental half-life of herbicidal benzoxaboroles compared to their 5-OCH₃ counterparts, which are susceptible to soil microbial demethylation. Procuring the 5-OCHF₂ compound for structure–activity relationship studies in agrochemical programs allows direct comparison of herbicidal efficacy and field persistence against the 5-OCH₃ and 5-OCF₃ analogs under standardized greenhouse or microplot conditions.

Quote Request

Request a Quote for 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.